

Application Notes and Protocols: Synthesis of N-aryl-2-(methylthio)nicotinamides

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Compound of Interest

Compound Name: 2-(Methylthio)nicotinoyl chloride

Cat. No.: B1272650

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Introduction

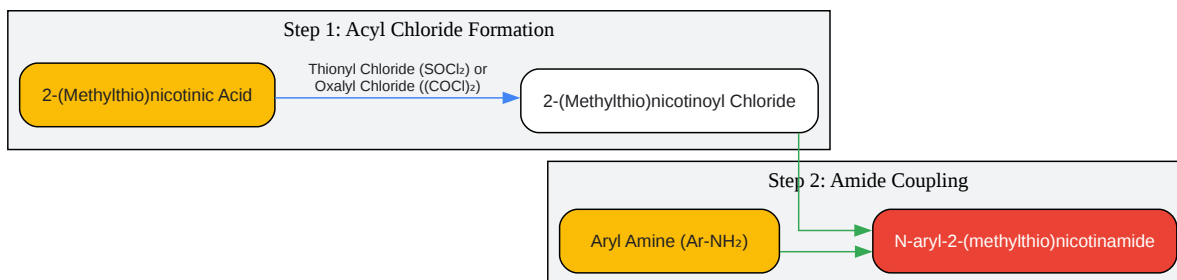
N-aryl-2-(methylthio)nicotinamides are a class of organic compounds that have attracted significant interest in medicinal chemistry and drug discovery. These molecules, characterized by a nicotinamide core functionalized with an aryl group at the amide nitrogen and a methylthio group at the 2-position of the pyridine ring, have shown potential as bioactive agents. Notably, related nicotinamide derivatives have been investigated for their antifungal and anticancer properties.^{[1][2][3]} The synthesis of these compounds is a key step in exploring their therapeutic potential and structure-activity relationships (SAR).

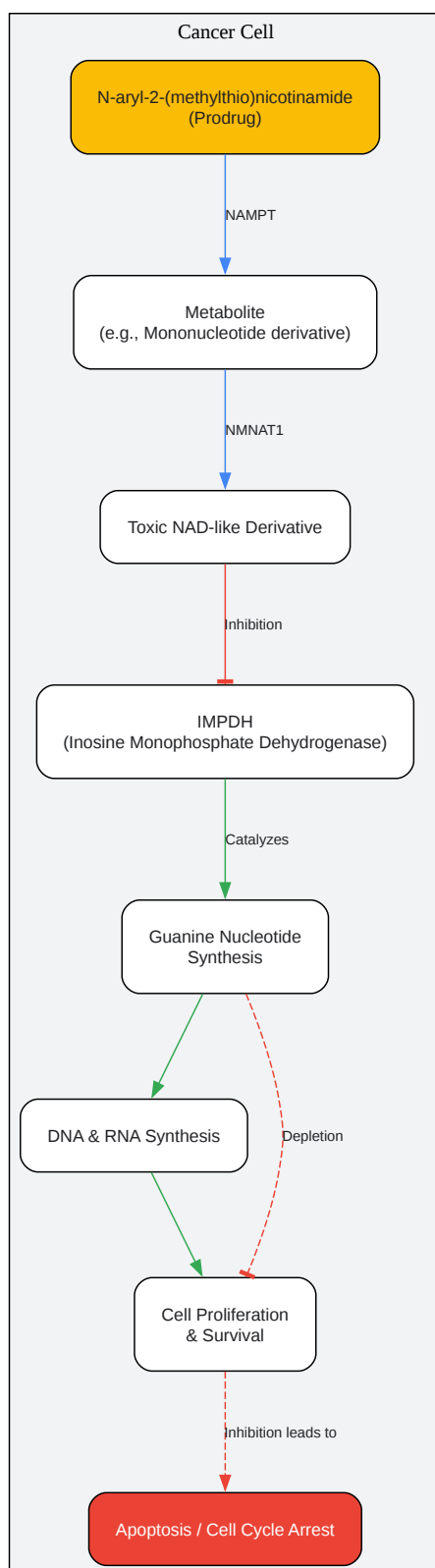
This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-2-(methylthio)nicotinamides. It also explores their potential mechanism of action, focusing on the inhibition of inosine monophosphate dehydrogenase (IMPDH), a pathway implicated for structurally similar compounds.

Synthesis of N-aryl-2-(methylthio)nicotinamides

The synthesis of N-aryl-2-(methylthio)nicotinamides is typically achieved through a two-step process. The first step involves the conversion of 2-(methylthio)nicotinic acid into its more reactive acyl chloride derivative, **2-(methylthio)nicotinoyl chloride**. The second step is the coupling of this acyl chloride with a variety of aryl amines to form the desired N-aryl-2-(methylthio)nicotinamide products.

Experimental Workflow





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References

- 1. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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